molecular formula C20H24O3SSi B14273105 1,3-Oxathiolan-5-one, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- CAS No. 137125-19-0

1,3-Oxathiolan-5-one, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-

Cat. No.: B14273105
CAS No.: 137125-19-0
M. Wt: 372.6 g/mol
InChI Key: WBJCIFKMYOZCRM-UHFFFAOYSA-N
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Description

1,3-Oxathiolan-5-one, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- is an organosulfur compound It is a derivative of 1,3-oxathiolane, a five-membered heterocycle containing sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Oxathiolan-5-one derivatives can be synthesized through the condensation of aldehydes with thioglycollic acid or α-mercaptopropionic acid . The reaction typically involves the formation of an intermediate, which is then converted into the desired product. For example, the condensation of phenylglyoxal with thioglycollic acid yields 2-substituted-1,3-oxathiolan-5-ones .

Industrial Production Methods

Industrial production methods for 1,3-oxathiolan-5-one derivatives are not well-documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as condensation reactions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxathiolan-5-one derivatives undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the oxathiolan-5-one can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the oxathiolane ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or arylated oxathiolane derivatives.

Scientific Research Applications

1,3-Oxathiolan-5-one derivatives have several scientific research applications:

    Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.

    Biology: Some derivatives have shown potential as enzyme inhibitors or as components of biologically active molecules.

    Medicine: Certain oxathiolane derivatives are being investigated for their antiviral and anticancer properties.

    Industry: These compounds can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-oxathiolan-5-one derivatives depends on their specific application. For example, in medicinal chemistry, these compounds may act as enzyme inhibitors by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxathiolane: The parent compound of 1,3-oxathiolan-5-one derivatives.

    1,2-Oxathiolane: A related compound with a different arrangement of sulfur and oxygen atoms.

    1,3-Oxathiane: A six-membered ring analog of 1,3-oxathiolane.

Uniqueness

1,3-Oxathiolan-5-one derivatives are unique due to the presence of the carbonyl group in the five-membered ring, which imparts distinct chemical reactivity and potential biological activity. The specific substitution pattern, such as the presence of the tert-butyl diphenylsilyl group, further enhances the compound’s properties and applications.

Properties

CAS No.

137125-19-0

Molecular Formula

C20H24O3SSi

Molecular Weight

372.6 g/mol

IUPAC Name

2-[[tert-butyl(diphenyl)silyl]oxymethyl]-1,3-oxathiolan-5-one

InChI

InChI=1S/C20H24O3SSi/c1-20(2,3)25(16-10-6-4-7-11-16,17-12-8-5-9-13-17)22-14-19-23-18(21)15-24-19/h4-13,19H,14-15H2,1-3H3

InChI Key

WBJCIFKMYOZCRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3OC(=O)CS3

Origin of Product

United States

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